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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

Cat. No.: B056464 Get Quote

A definitive guide to the structural elucidation of 2,3-Dichlorophenylboronic acid through

comparative spectroscopic analysis. This report provides researchers, scientists, and drug

development professionals with the necessary experimental data and protocols to

unambiguously confirm the identity and purity of this important synthetic building block.

The precise substitution pattern of functional groups on an aromatic ring is critical in

determining the pharmacological and chemical properties of a molecule. In the case of

dichlorophenylboronic acids, isomers can exhibit vastly different reactivities and biological

activities. Therefore, rigorous spectroscopic analysis is paramount to confirm the exact

structure of 2,3-Dichlorophenylboronic acid and distinguish it from its isomers. This guide

details the expected outcomes from key spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compares

them with data from other dichlorophenylboronic acid isomers.

Comparative Spectroscopic Data
To facilitate the identification of 2,3-Dichlorophenylboronic acid, the following tables

summarize its expected spectroscopic data alongside the experimentally determined data for

its isomers.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Compound H-4 H-5 H-6 B(OH)₂

2,3-

Dichlorophenylbo

ronic acid

(Predicted)

~7.6 (d) ~7.2 (t) ~7.5 (d) ~8.2 (s, br)

3,5-

Dichlorophenylbo

ronic acid

7.68 (t) 7.95 (d) 7.68 (t) 8.25 (s)

Note: Predicted values for 2,3-Dichlorophenylboronic acid are based on established

substituent effects. 'd' denotes a doublet, 't' a triplet, and 's, br' a broad singlet. The B(OH)₂

proton signal can be broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (ppm)
Compoun
d

C-1 C-2 C-3 C-4 C-5 C-6

2,3-

Dichloroph

enylboronic

acid

(Predicted)

~130 (br) ~135 ~133 ~130 ~128 ~132

3,5-

Dichloroph

enylboronic

acid

135.2 130.0 135.2 127.9 135.2 130.0

2,5-

Dichloroph

enylboronic

acid

134.1 (br) 136.5 131.2 130.5 131.0 128.8

Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to

quadrupolar relaxation of the boron nucleus.
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Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional Group

2,3-Dichlorophenylboronic
acid (Expected)

3,5-Dichlorophenylboronic
acid[1][2]

O-H stretch (B-OH) 3500-3200 (broad) 3370 (broad)

C-H stretch (aromatic) 3100-3000 3070

C=C stretch (aromatic) 1600-1450 1580, 1450

B-O stretch 1380-1330 1350

C-Cl stretch 800-600 740, 680

Table 4: Mass Spectrometry (MS) Data (m/z)
Ion

2,3-Dichlorophenylboronic
acid (Expected)

Isotopic Pattern

[M]+ 190

Characteristic 3:1 (³⁵Cl) and

1:1 (³⁵Cl³⁷Cl) isotopic pattern

for two chlorine atoms.

[M-H₂O]+ 172 Isotopic pattern retained.

[M-B(OH)₂]+ 145 Isotopic pattern retained.

Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of 2,3-
Dichlorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an

internal standard (0 ppm). The spectra are acquired on a 300 MHz or higher field NMR

spectrometer. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed

directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method

can be used, where the sample is mixed with potassium bromide and pressed into a thin

disk.

Mass Spectrometry (MS)
Electron Ionization (EI)-MS: A dilute solution of the sample is introduced into the mass

spectrometer. The molecules are ionized by a high-energy electron beam, causing

fragmentation. The mass-to-charge ratio of the resulting ions is detected.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

confirmation of the 2,3-Dichlorophenylboronic acid structure.
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Caption: Workflow for the spectroscopic confirmation of 2,3-Dichlorophenylboronic acid.

Conclusion
The structural confirmation of 2,3-Dichlorophenylboronic acid relies on a multi-technique

spectroscopic approach. By carefully analyzing the ¹H and ¹³C NMR chemical shifts and
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coupling patterns, the characteristic IR absorption bands, and the mass spectrometric

fragmentation pattern, and by comparing this data with that of its isomers, researchers can

confidently verify the identity and purity of their compound. This rigorous analytical process is

essential for ensuring the reliability of subsequent research and development activities.

Although a Certificate of Analysis confirms that a ¹H NMR spectrum consistent with the

structure of 2,3-Dichlorophenylboronic acid exists for quality control purposes, publicly

available, detailed spectral data remains scarce.[3] This guide provides the expected spectral

characteristics to aid in its identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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